molecular formula C20H32NO7P B10837057 ((1R,3S)-1-amino-3-((R)-2-((pentyloxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentyl)methyl dihydrogen phosphate

((1R,3S)-1-amino-3-((R)-2-((pentyloxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopentyl)methyl dihydrogen phosphate

Cat. No.: B10837057
M. Wt: 429.4 g/mol
InChI Key: XFNWLBLKUWRFPE-SQGPQFPESA-N
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Description

The compound “US9522888, 412” is a substituted bicyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with the sphingosine-1-phosphate receptor 3 (S1PR3), which plays a crucial role in various physiological processes .

Chemical Reactions Analysis

Types of Reactions

“US9522888, 412” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

“US9522888, 412” has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role in cell signaling pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “US9522888, 412” involves its interaction with the sphingosine-1-phosphate receptor 3 (S1PR3). This receptor is a G-protein-coupled receptor that mediates various physiological effects, including cell proliferation and suppression of apoptosis. The compound binds to the receptor, activating downstream signaling pathways that lead to its therapeutic effects .

Comparison with Similar Compounds

“US9522888, 412” can be compared with other similar compounds that interact with the sphingosine-1-phosphate receptor family. Some of these similar compounds include:

The uniqueness of “US9522888, 412” lies in its specific binding affinity and selectivity for S1PR3, which makes it a promising candidate for targeted therapies .

Properties

Molecular Formula

C20H32NO7P

Molecular Weight

429.4 g/mol

IUPAC Name

[(1R,3S)-1-amino-3-[(2R)-2-(pentoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopentyl]methyl dihydrogen phosphate

InChI

InChI=1S/C20H32NO7P/c1-2-3-4-9-25-12-17-13-26-19-10-15(5-6-18(19)28-17)16-7-8-20(21,11-16)14-27-29(22,23)24/h5-6,10,16-17H,2-4,7-9,11-14,21H2,1H3,(H2,22,23,24)/t16-,17+,20+/m0/s1

InChI Key

XFNWLBLKUWRFPE-SQGPQFPESA-N

Isomeric SMILES

CCCCCOC[C@@H]1COC2=C(O1)C=CC(=C2)[C@H]3CC[C@@](C3)(COP(=O)(O)O)N

Canonical SMILES

CCCCCOCC1COC2=C(O1)C=CC(=C2)C3CCC(C3)(COP(=O)(O)O)N

Origin of Product

United States

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